1-Benzyl-1-(mesitylmethyl)hydrazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-1-(mesitylmethyl)hydrazine can be synthesized through various methods. One efficient method involves the direct reductive alkylation of hydrazine derivatives with α-picoline-borane, providing various N-alkylhydrazine derivatives . Another method involves the use of Lewis base-promoted direct reductive hydrazination, which enables the straightforward synthesis of 1,1-disubstituted hydrazines with very good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of catalytic reactions and optimized reaction conditions to achieve high yields and purity. The use of palladium-catalyzed C-N bond coupling reactions between arylhydrazines and aryl tosylates is one such method that provides unsymmetrical N,N-diarylhydrazines in very good yields .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1-(mesitylmethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and optimized reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
1-Benzyl-1-(mesitylmethyl)hydrazine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-1-(mesitylmethyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Benzyl-1-(mesitylmethyl)hydrazine include other hydrazine derivatives and N-alkylhydrazines. Examples include:
- 1-Benzyl-1-(phenylmethyl)hydrazine
- 1-Benzyl-1-(2,4,6-trimethylphenyl)methylhydrazine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its mesitylmethyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-benzyl-1-[(2,4,6-trimethylphenyl)methyl]hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-13-9-14(2)17(15(3)10-13)12-19(18)11-16-7-5-4-6-8-16/h4-10H,11-12,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGNXKLUDHWAGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN(CC2=CC=CC=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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